molecular formula CH9ClN6 B031555 Carbonohydrazonic dihydrazide, monohydrochloride CAS No. 5329-29-3

Carbonohydrazonic dihydrazide, monohydrochloride

Cat. No.: B031555
CAS No.: 5329-29-3
M. Wt: 140.58 g/mol
InChI Key: OJUDFURAIYFYBP-UHFFFAOYSA-N
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Description

Carbonohydrazonic dihydrazide, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is CH9ClN6 and its molecular weight is 140.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbonohydrazonic dihydrazide, monohydrochloride (CAS No. 5329-29-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : CH₉ClN₆
  • Molecular Weight : 140.58 g/mol
  • Purity : Typically around 95%.

Carbonohydrazonic dihydrazide is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of DNA, RNA, and protein isomerase II, which is crucial for tumor growth inhibition and potential cancer treatment .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Antimicrobial Activity

Research has demonstrated that carbonohydrazonic dihydrazide exhibits significant antimicrobial properties. In a study involving synthesized hydrazone derivatives, compounds similar to carbonohydrazonic dihydrazide displayed potent antibacterial activity against Gram-positive bacteria, including MRSA, with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Carbonohydrazonic dihydrazideMRSA3.91
Other derivativesVarious strainsVaries

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that carbonohydrazonic dihydrazide can inhibit the proliferation of various cancer cell lines, including those derived from human liver and lung cancers (HepG2 and H1563). The IC₅₀ values for these cell lines were found to be significantly low, indicating high potency .

Cell LineIC₅₀ (µM)
HepG20.77
H1563Low values observed

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos using the Fish Embryo Acute Toxicity (FET) test revealed that carbonohydrazonic dihydrazide exhibits low toxicity levels, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on synthesizing various hydrazone derivatives from carbonohydrazonic dihydrazide reported promising results in terms of both antimicrobial and anticancer activities. The derivatives were characterized using spectral methods, confirming their structures and bioactivity .
  • Comparative Analysis :
    In comparative studies against commercially available antibiotics, some synthesized derivatives showed equal or superior antibacterial efficacy without significant toxicity to normal cell lines . This positions carbonohydrazonic dihydrazide as a candidate for further research in drug development.
  • Mechanochemical Synthesis :
    Innovative methods such as mechanochemical synthesis have been explored to enhance the yield and efficiency of producing carbonohydrazonic dihydrazide derivatives, further supporting its viability as a therapeutic agent in modern medicine .

Properties

IUPAC Name

amino(dihydrazinylmethylidene)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH8N6.ClH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUDFURAIYFYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[NH+]N)(NN)NN.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH9ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5329-29-3
Record name Carbonohydrazonic dihydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5329-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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